2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structural arrangement, combining a pyrazole ring, an azetidine moiety, and a chlorinated pyrimidine. This compound is primarily investigated for its applications in drug development, particularly regarding its enzyme inhibition and receptor modulation capabilities.
This compound falls under the category of heterocyclic compounds, specifically classified as a pyrimidine derivative due to the presence of the pyrimidine ring. It also contains brominated and azetidine functionalities, making it relevant in studies related to pharmacology and organic synthesis.
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound.
The molecular formula for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine is . Its structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyrimidine |
| InChI | InChI=1S/C17H14BrN5/c18... |
| InChI Key | XBTNLCZQGOUCIE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=NC3=CC=CC=C3C=C2C#N)CN4C=C(C=N4)Br |
The compound can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to investigate structure–activity relationships in drug design.
The mechanism of action for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine involves its interaction with specific biological targets:
Data regarding specific molecular targets are still under investigation but suggest potential applications in treating various diseases.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Stability | Stable under standard laboratory conditions |
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine has several scientific applications:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: